molecular formula C18H18BrNO3 B12498587 4-(Benzylamino)-2-(4-bromobenzyl)-4-oxobutanoic acid

4-(Benzylamino)-2-(4-bromobenzyl)-4-oxobutanoic acid

Cat. No.: B12498587
M. Wt: 376.2 g/mol
InChI Key: JGKOYXHYXWPGNN-UHFFFAOYSA-N
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Description

3-(benzylcarbamoyl)-2-[(4-bromophenyl)methyl]propanoic acid is an organic compound characterized by its complex structure, which includes a benzylcarbamoyl group and a bromophenylmethyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylcarbamoyl)-2-[(4-bromophenyl)methyl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenylmethyl Intermediate: The initial step involves the bromination of a phenylmethyl compound to introduce the bromine atom.

    Carbamoylation: The bromophenylmethyl intermediate is then reacted with benzyl isocyanate to form the benzylcarbamoyl derivative.

    Propanoic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(benzylcarbamoyl)-2-[(4-bromophenyl)methyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

3-(benzylcarbamoyl)-2-[(4-bromophenyl)methyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(benzylcarbamoyl)-2-[(4-bromophenyl)methyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzylcarbamoyl)-5-bromobenzoic acid
  • 3-(4-bromophenyl)propionic acid
  • 5-(4-bromophenyl)isoxazole-3-carboxylic acid

Uniqueness

3-(benzylcarbamoyl)-2-[(4-bromophenyl)methyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18BrNO3

Molecular Weight

376.2 g/mol

IUPAC Name

4-(benzylamino)-2-[(4-bromophenyl)methyl]-4-oxobutanoic acid

InChI

InChI=1S/C18H18BrNO3/c19-16-8-6-13(7-9-16)10-15(18(22)23)11-17(21)20-12-14-4-2-1-3-5-14/h1-9,15H,10-12H2,(H,20,21)(H,22,23)

InChI Key

JGKOYXHYXWPGNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC(CC2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

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